

Vabametakib: A Technical Overview of Preclinical Efficacy in Cancer Models

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Compound of Interest

Compound Name: Vabametakib

Cat. No.: B8514164

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Introduction

Vabametakib (formerly ABN401) is a potent and selective, orally active small molecule inhibitor of the c-MET receptor tyrosine kinase.[1][2] Dysregulation of the c-MET signaling pathway, through mechanisms such as gene amplification, mutation, or protein overexpression, is a known driver of tumor growth, invasion, and metastasis in a variety of solid tumors.

Vabametakib is being developed as a targeted therapy for cancers harboring c-MET aberrations. This technical guide provides a comprehensive summary of the preclinical data for **vabametakib** in various cancer models, with a focus on quantitative data, detailed experimental methodologies, and visualization of key biological pathways and experimental workflows.

Core Mechanism of Action

Vabametakib is a triazolopyrazine derivative that acts as a c-MET inhibitor.[2] It is designed to target MET exon 14 skipping mutations and other alterations in the c-MET pathway.[3]

Data Presentation

In Vitro Efficacy: Inhibition of c-MET and Cancer Cell Proliferation

Vabametakib has demonstrated potent and selective inhibition of c-MET kinase activity and the proliferation of MET-addicted cancer cell lines.

Cell Line	Cancer Type	MET Status	IC50 (nM)
Hs746T	Gastric Cancer	MET Amplification	7[1]
SNU5	Gastric Cancer	MET Amplification	2
EBC-1	Lung Cancer	MET Amplification	3
SNU638	Gastric Cancer	c-MET Overexpression	43
H1993	Lung Cancer	MET Amplification	2
MKN45	Gastric Cancer	MET Amplification	Not Specified
SNU-620	Gastric Cancer	MET Amplification	Not Specified
KATOIII	Gastric Cancer	Not Specified	>10,000
SNU-1	Gastric Cancer	Not Specified	>10,000
NCI-N87	Gastric Cancer	Not Specified	>10,000
AGS	Gastric Cancer	Not Specified	>10,000
HDF	Normal Fibroblast	Normal	>10,000

Table 1: In Vitro IC50 Values of **Vabametakib** in Various Cell Lines.

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft and PDX Models

Vabametakib has shown significant anti-tumor activity in in vivo models, both as a monotherapy and in combination with other targeted agents.

Model Type	Cancer Type	Model Name	MET Status	Dose (mg/kg)	Treatment Schedule	Tumor Growth Inhibition (TGI) (%)
Cell Line Xenograft	Gastric Cancer	SNU5	MET Amplification	10	5 days/week for 3 weeks	51.26
30	77.85					
Cell Line Xenograft	Lung Cancer	EBC-1	MET Amplification	10	5 days/week for 3 weeks	65.31
30	78.68					
Cell Line Xenograft	Gastric Cancer	SNU638	c-MET Overexpression	10	5 days/week for 3 weeks	Not Specified
30	Not Specified					
PDX	Gastric Cancer	GA3121	MET Amplification	30	5 days/week for 3 weeks	Significant Suppression
PDX	Liver Cancer	LI0612	MET Amplification	30	5 days/week for 3 weeks	Significant Suppression
PDX	Lung Cancer	LU2503	MET Amplification	30	5 days/week for 3 weeks	Significant Suppression
PDX	Lung Cancer	LU5381	MET Exon 14 Skipping	30	5 days/week for 3 weeks	Significant Suppression
PDX	Gastric Cancer	GA2278	Moderate MET Copy	30	5 days/week	No Significant

			Number		for 3 weeks	Suppression
PDX	Gastric Cancer	GA0075	Moderate MET Copy Number	30	5 days/week for 3 weeks	No Significant Suppression
PDX	Gastric Cancer	GA0152	Moderate MET Copy Number	30	5 days/week for 3 weeks	No Significant Suppression
PDX	Gastric Cancer	GA0046	Moderate MET Copy Number	30	5 days/week for 3 weeks	No Significant Suppression

 Table 2: In Vivo Efficacy of **Vabametkib** Monotherapy in Xenograft and PDX Models.[\[4\]](#)[\[5\]](#)

A key area of preclinical investigation for **vabametkib** has been its combination with EGFR tyrosine kinase inhibitors (TKIs) in models of acquired resistance. MET amplification is a known mechanism of resistance to EGFR TKIs.[\[1\]](#)[\[2\]](#)

Combination	Model Type	Cancer Type	Genetic Background	Tumor Growth Inhibition (TGI) (%)
Vabametkib + Lazertinib	PDX	Non-Small Cell Lung Cancer	EGFR mutation, MET amplification	96.6 [1] [2]
Vabametkib + Erlotinib	PDX	Non-Small Cell Lung Cancer	c-Met-amplified	~90

 Table 3: In Vivo Efficacy of **Vabametkib** in Combination Therapy.

Experimental Protocols

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **vabametkib** against various cancer cell lines.

Methodology:

- **Cell Culture:** Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
- **Seeding:** Cells are seeded into 96-well plates at a density of 3×10^3 cells per well and allowed to adhere overnight.
- **Treatment:** **Vabametkib** is serially diluted to various concentrations (e.g., 0.1 nM to 30 µM) and added to the wells.
- **Incubation:** The plates are incubated for 48-72 hours.
- **Viability Assessment:** Cell viability is assessed using a modified propidium iodide (PI) assay or a water-soluble tetrazolium salt (WST) assay. For the PI assay, the culture medium is replaced with a PI solution, and fluorescence is measured. For the WST assay, a WST reagent is added to the wells, and the absorbance is measured after a short incubation period.
- **Data Analysis:** The percentage of cell viability is calculated relative to untreated control cells. IC₅₀ values are determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Patient-Derived Xenograft (PDX) Model Study

Objective: To evaluate the anti-tumor efficacy of **vabametkib**, alone or in combination, in a patient-derived xenograft model.

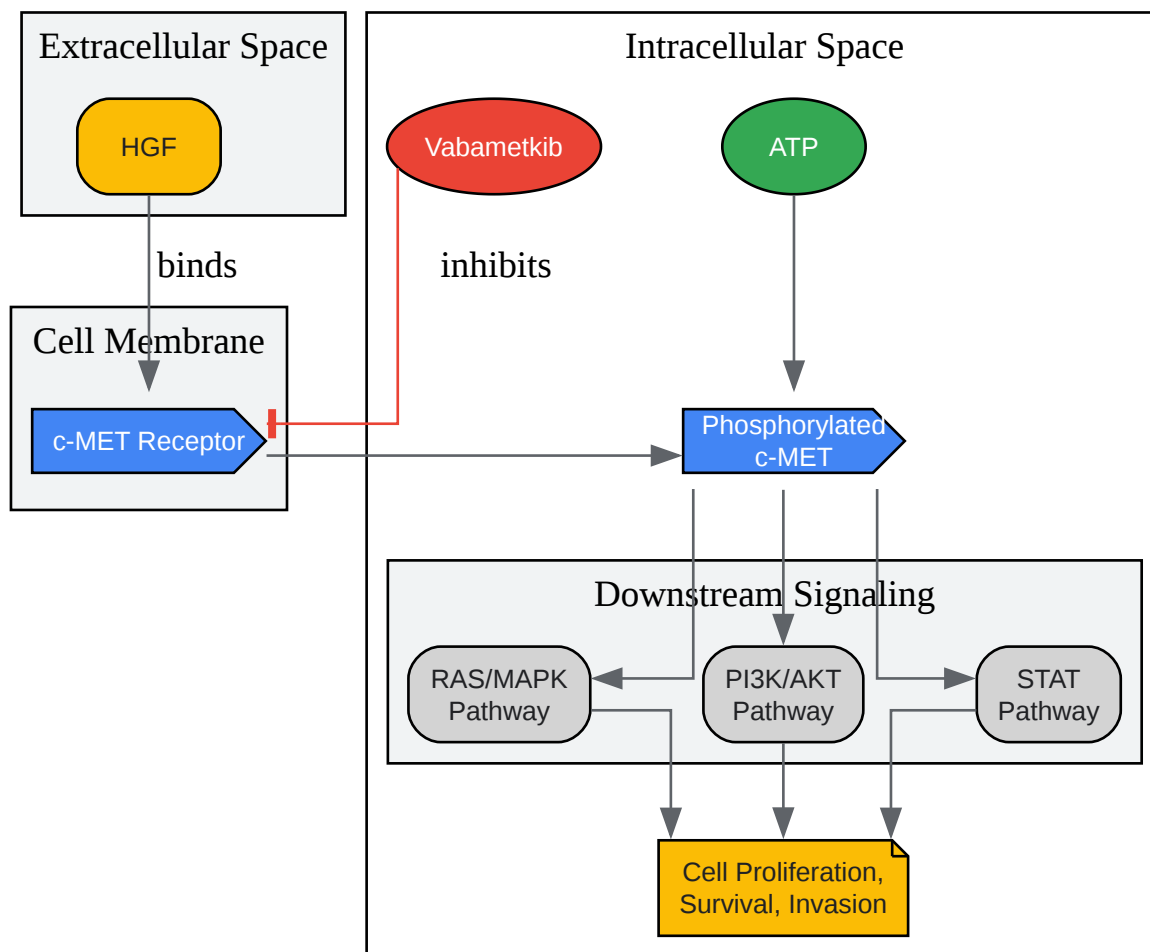
Methodology:

- **Animal Models:** Immunodeficient mice (e.g., BALB/c-nude) are used. All animal procedures are conducted in accordance with institutional animal care and use committee guidelines.

- **Tumor Implantation:** Patient-derived tumor fragments or single-cell suspensions are implanted subcutaneously into the flanks of the mice.
- **Tumor Growth and Randomization:** Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
- **Drug Administration:** **Vabametakib** is administered orally, typically once daily, at specified doses (e.g., 10 mg/kg, 30 mg/kg). For combination studies, the second agent (e.g., Lazertinib) is administered according to its established protocol. The vehicle control group receives the same formulation without the active drug.
- **Tumor Measurement:** Tumor volume is measured 2-3 times per week using calipers. The formula $(\text{Length} \times \text{Width}^2) / 2$ is commonly used to calculate tumor volume.
- **Data Analysis:** Tumor growth inhibition (TGI) is calculated at the end of the study using the formula: $\text{TGI (\%)} = [1 - (\text{Mean tumor volume of treated group} / \text{Mean tumor volume of control group})] \times 100$. Statistical significance is determined using appropriate statistical tests, such as a t-test.

Visualizations

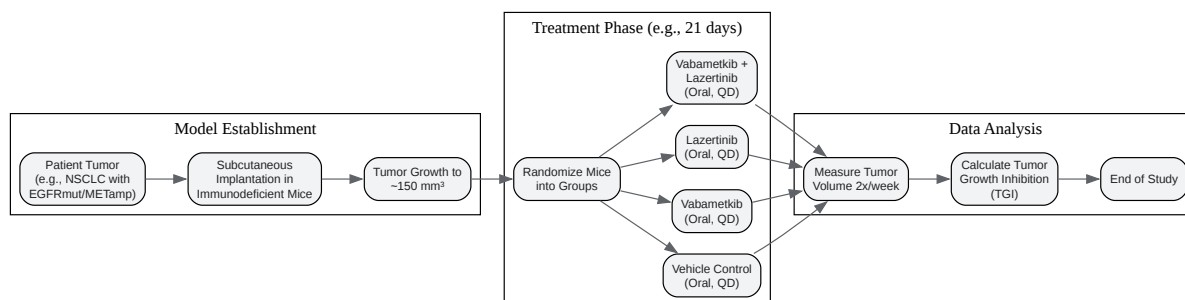
Signaling Pathway



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Caption: **Vabametkib** inhibits c-MET signaling.

Experimental Workflow



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Caption: PDX model experimental workflow.

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